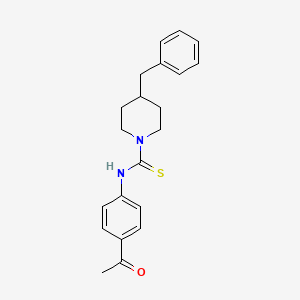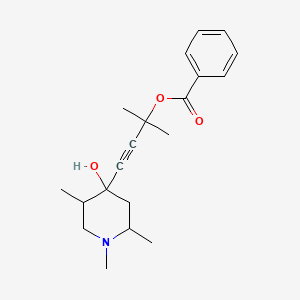![molecular formula C15H13BrClN3OS B10865602 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B10865602.png)
2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromobenzoyl, chloromethylphenyl, and hydrazinecarbothioamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the methylphenyl group.
Hydrazinecarbothioamide Formation: The reaction of hydrazine with a thiocarbonyl compound to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-BROMOBENZOYL)-N-(3-CHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 2-(2-BROMOBENZOYL)-N-(2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 2-(2-BROMOBENZOYL)-N-(3-CHLORO-4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The uniqueness of 2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13BrClN3OS |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C15H13BrClN3OS/c1-9-12(17)7-4-8-13(9)18-15(22)20-19-14(21)10-5-2-3-6-11(10)16/h2-8H,1H3,(H,19,21)(H2,18,20,22) |
InChI Key |
QMFBXWIXGZLCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(2-Methoxyphenyl)-2-(2-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10865527.png)
![3-[12-(4-Chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10865531.png)
![6-(3-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10865535.png)
![1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10865547.png)
![Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B10865552.png)
![5-(3-tert-butyl-1H-pyrazol-5-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10865567.png)

![3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10865590.png)
![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10865591.png)

![3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10865597.png)
![(4Z)-4-[(dimethylamino)methylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865610.png)
![N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10865611.png)
![(2E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10865612.png)
